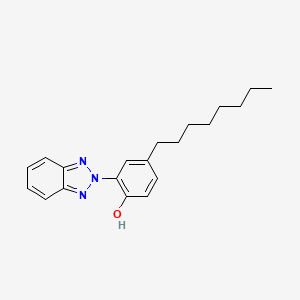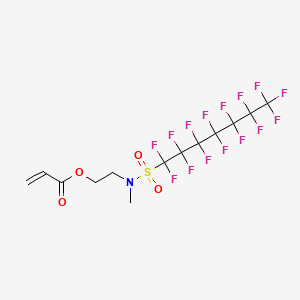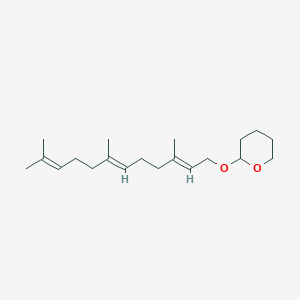
all-trans-Farnesol Tetrahydropyranyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
all-trans-Farnesol Tetrahydropyranyl Ether: is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is an intermediate in the synthesis of Farnesyl Pyrophosphate Triammonium Salt-13C3, which is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of all-trans-Farnesol Tetrahydropyranyl Ether involves the protection of the hydroxyl group of all-trans-Farnesol using tetrahydropyranyl (THP) ether formation. This can be achieved through acid-catalyzed reactions, neutral reagent-mediated reactions, or heterogeneous catalyst-mediated reactions . The general reaction involves the use of dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the tetrahydropyranyl ether .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: all-trans-Farnesol Tetrahydropyranyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to all-trans-Farnesol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of all-trans-Farnesol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
all-trans-Farnesol Tetrahydropyranyl Ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of all-trans-Farnesol Tetrahydropyranyl Ether involves its role as an intermediate in the synthesis of Farnesyl Pyrophosphate, which is crucial for the prenylation of proteins such as Ras . Prenylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing various cellular processes . The compound may also interact with voltage-gated calcium channels, affecting calcium homeostasis .
Comparison with Similar Compounds
all-trans-Farnesol: The parent compound without the tetrahydropyranyl protection.
Farnesyl Pyrophosphate: A downstream product in the mevalonate pathway.
Geranylgeraniol: Another isoprenoid involved in protein prenylation.
Uniqueness: all-trans-Farnesol Tetrahydropyranyl Ether is unique due to its role as a protected intermediate, allowing for selective reactions and modifications without affecting the hydroxyl group. This makes it valuable in synthetic chemistry for the preparation of more complex molecules .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+ |
InChI Key |
XPBIICJUTJFRKE-MMOYSQFZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


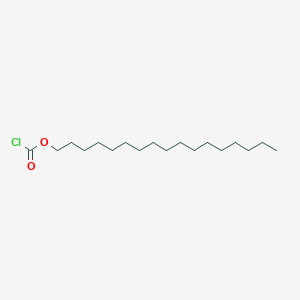
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

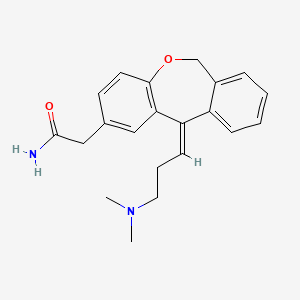
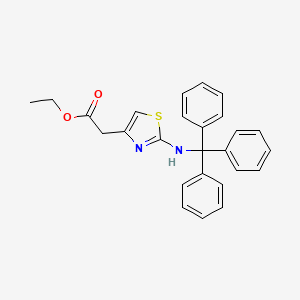
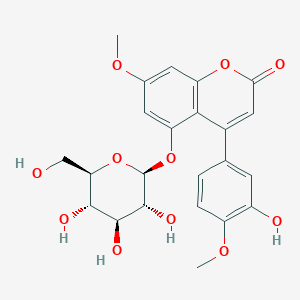
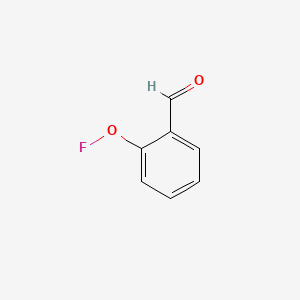
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
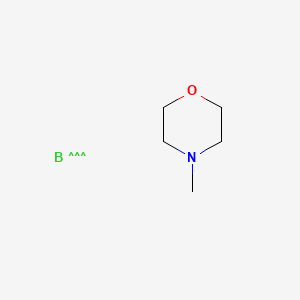
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
